1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol
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Overview
Description
1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . This compound is characterized by a cyclohexane ring substituted with a hydroxyl group and a 4,4-dimethylpent-2-yn-1-yl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol typically involves the reaction of cyclohexanone with 4,4-dimethylpent-2-yne in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed
Oxidation: Formation of the corresponding ketone
Reduction: Formation of the corresponding alkane
Substitution: Formation of the corresponding chlorinated compound
Scientific Research Applications
1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-yn-1-ol: A structurally similar compound with a hydroxyl group and a 4,4-dimethylpent-2-yn-1-yl group but lacking the cyclohexane ring.
Cyclohexanol: A simpler compound with a cyclohexane ring and a hydroxyl group but lacking the 4,4-dimethylpent-2-yn-1-yl group.
Uniqueness
1-(4,4-Dimethylpent-2-yn-1-yl)cyclohexan-1-ol is unique due to the presence of both the cyclohexane ring and the 4,4-dimethylpent-2-yn-1-yl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C13H22O |
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Molecular Weight |
194.31 g/mol |
IUPAC Name |
1-(4,4-dimethylpent-2-ynyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H22O/c1-12(2,3)8-7-11-13(14)9-5-4-6-10-13/h14H,4-6,9-11H2,1-3H3 |
InChI Key |
CKSLRYULOUBEOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C#CCC1(CCCCC1)O |
Origin of Product |
United States |
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